

Unveiling the Spectroscopic Signature of Acremine F: A Technical Guide

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Compound of Interest

Compound Name: Acremine I

Cat. No.: B15560488

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acremine F, a meroterpenoid natural product. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and further development of this compound.

Spectroscopic Data of Acremine F

The structural elucidation of Acremine F relies heavily on the interpretation of its spectroscopic data. The following tables summarize the ^1H and ^{13}C NMR chemical shifts and mass spectrometry data.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data provide a detailed fingerprint of the molecular structure of Acremine F. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for Acremine F

Position	δ H (ppm), Multiplicity (J in Hz)
2	5.88, d (9.9)
3	6.42, d (9.9)
5	4.02, d (5.1)
6	2.15, m
7a	1.83, dd (13.5, 5.1)
7b	1.54, m
10	1.25, s
11	1.32, s
12	1.74, s

Table 2: ^{13}C NMR Spectroscopic Data for Acremine F

Position	δC (ppm)
1	78.9
2	128.9
3	145.8
4	201.5
5	70.1
6	45.5
7	31.8
8	134.3
9	132.6
10	25.4
11	29.8
12	18.3

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the elemental composition of Acremine F.

Table 3: Mass Spectrometry Data for Acremine F

Ion	Calculated m/z	Found m/z
$[M+H]^+$	229.1434	229.1436
$[M+Na]^+$	251.1254	251.1252

Experimental Protocols

The following sections describe the methodologies used to obtain the spectroscopic data for Acremine F.

Nuclear Magnetic Resonance (NMR) Spectroscopy

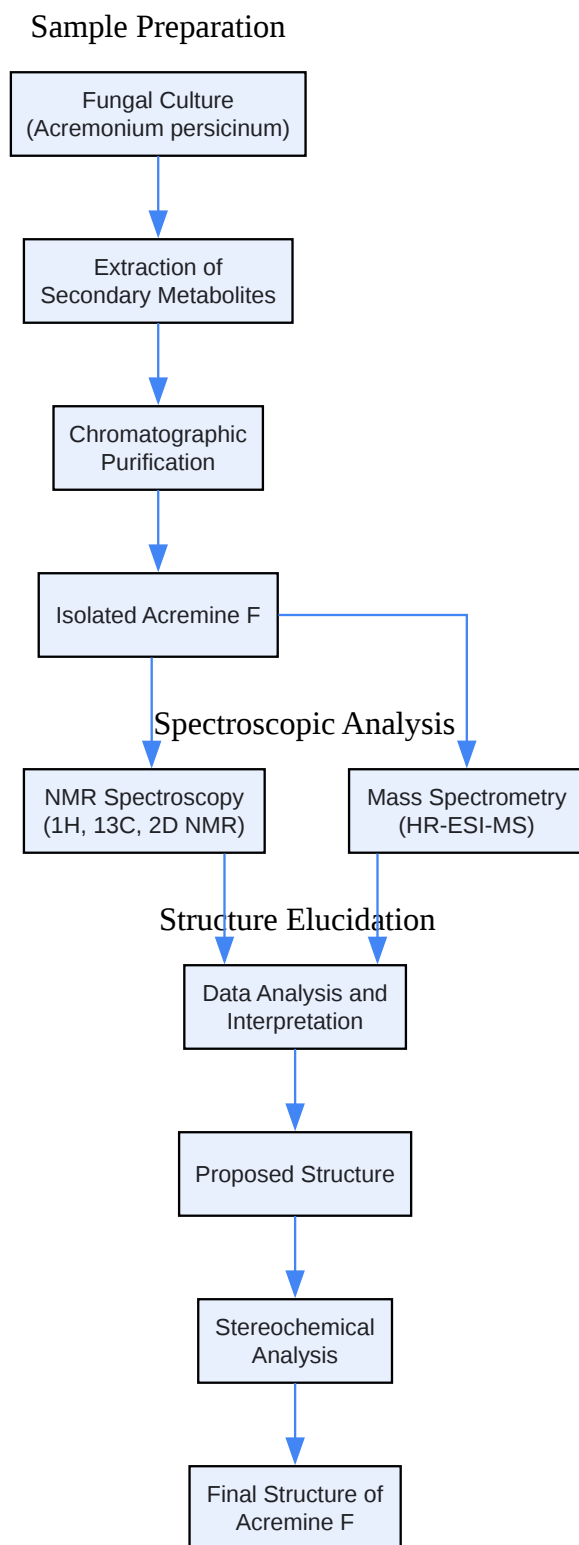
NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl_3). Standard pulse sequences were used to acquire ^1H , ^{13}C , COSY, HSQC, and HMBC spectra.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an Agilent 6530 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The instrument was calibrated using an internal reference standard.

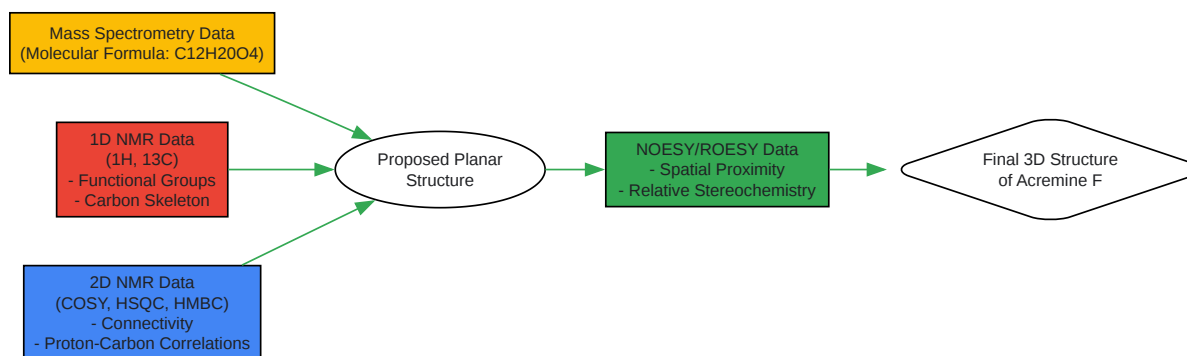
Visualization of Methodologies

The following diagrams illustrate the general workflows for spectroscopic analysis and structure elucidation of a natural product like Acremine F.



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General workflow for the spectroscopic analysis of Acremine F.



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Logical flow for the structure elucidation of Acremine F.

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